6-Chloro-1,7-naphthyridin-4-ol

Description

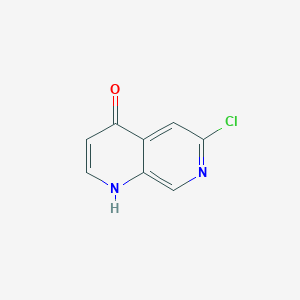

6-Chloro-1,7-naphthyridin-4-ol (C₈H₅ClN₂O) is a heterocyclic compound featuring a naphthyridine core with chlorine and hydroxyl substituents at positions 6 and 4, respectively. Its molecular structure (Figure 1) contributes to unique electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis. For example, it serves as a precursor for nitration reactions to produce derivatives like 3-nitro-1,7-naphthyridin-4-ol, which are explored in drug discovery contexts .

Properties

IUPAC Name |

6-chloro-1H-1,7-naphthyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-8-3-5-6(4-11-8)10-2-1-7(5)12/h1-4H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUWYSKMDGVCNHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CN=C(C=C2C1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1,7-naphthyridin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the thermal condensation of primary aromatic amines with β-ketoesters, followed by cyclization of the corresponding Schiff base intermediates . The reaction conditions often involve prolonged refluxing in concentrated hydrobromic acid or other suitable solvents to facilitate the cyclization and decarboxylation steps .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1,7-naphthyridin-4-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

Reduction: Reduction reactions can convert it into reduced forms with different functional groups.

Substitution: The chlorine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted naphthyridines .

Scientific Research Applications

Scientific Research Applications

The applications of 6-Chloro-1,7-naphthyridin-4-ol span multiple disciplines:

Chemistry

- Building Block for Synthesis : It serves as a versatile intermediate in synthesizing more complex heterocyclic compounds. This compound's unique structure allows for the modification of its functional groups to create derivatives with enhanced properties.

Biology

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.

- Anticancer Potential : Studies have shown that this compound can inhibit cancer cell proliferation, making it a candidate for further development in oncology.

Medicine

- Drug Development : The compound is being investigated as a potential therapeutic agent due to its efficacy against bacterial infections and cancer cells.

- Targeting Specific Pathways : It has been noted for its ability to interact with specific molecular targets involved in disease pathways, such as those related to inflammation and cell signaling.

Case Study 1: Antimicrobial Efficacy

A study demonstrated that derivatives of this compound showed promising activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. The structural modifications enhanced its binding affinity to bacterial enzymes, suggesting a mechanism of action through enzyme inhibition.

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Derivative A | 8 | Staphylococcus aureus |

| Derivative B | 16 | Escherichia coli |

Case Study 2: Anticancer Activity

In vitro studies revealed that this compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis and disrupted cell cycle progression.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.2 | Apoptosis induction |

| A549 (Lung) | 3.8 | Cell cycle arrest |

Mechanism of Action

The mechanism of action of 6-Chloro-1,7-naphthyridin-4-ol involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the inhibition of certain enzymes or signaling pathways involved in cell proliferation . The compound may also interact with viral proteins, thereby inhibiting the replication of viruses like HIV .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs of 6-Chloro-1,7-naphthyridin-4-ol, highlighting differences in substituents, molecular formulas, and synthesis pathways:

Research Findings and Implications

- This suggests that naphthyridine analogs with optimized substituents could similarly target disease-relevant pathways.

- Thermodynamic Stability: The hydroxyl group in this compound may enhance crystalline stability compared to non-hydroxylated analogs, as seen in its successful purification via flash chromatography .

Biological Activity

6-Chloro-1,7-naphthyridin-4-ol is a member of the naphthyridine class of compounds, known for their diverse biological activities. This compound has gained attention due to its potential therapeutic applications, particularly in anticancer and anti-inflammatory contexts. This article reviews the biological activity of this compound, detailing its mechanisms of action, biochemical properties, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Notably, it has been shown to inhibit phosphodiesterase type 4D (PDE4D), an enzyme that regulates cyclic adenosine monophosphate (cAMP) levels in cells. By inhibiting PDE4D, this compound increases cAMP levels, which can modulate inflammatory responses and other cellular processes .

| Mechanism | Description |

|---|---|

| PDE4D Inhibition | Increases cAMP levels, affecting inflammation and immune responses |

| Interaction with Receptors | Potential binding to various receptors involved in cell signaling |

| Modulation of Gene Expression | Alters transcription factors that regulate gene expression |

Biological Activities

Research indicates that this compound exhibits several key biological activities:

- Anticancer Activity : Studies have demonstrated its potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

- Anti-inflammatory Effects : The compound's ability to modulate cAMP levels suggests significant anti-inflammatory properties.

- Antimicrobial Properties : Preliminary research indicates effectiveness against certain bacterial strains, although further studies are necessary to confirm these findings .

Case Study: Anticancer Activity

A study investigating the effects of this compound on leukemia cells showed that treatment resulted in significant inhibition of cell proliferation and induced apoptosis. The mechanism was linked to the compound's ability to activate apoptotic pathways through cAMP modulation .

The compound interacts with various biomolecules, influencing their activity. Its stability under specific conditions allows for sustained biological effects over time. However, degradation can occur, impacting its long-term efficacy .

| Property | Description |

|---|---|

| Stability | Remains stable under controlled conditions |

| Interaction | Binds specifically to PDE4D and potentially other targets |

| Metabolic Pathways | Involves specific enzymes leading to the formation of active metabolites |

Research Applications

This compound is not only significant for its biological activities but also serves as a valuable tool in scientific research. Its applications include:

Q & A

Q. What are the standard synthetic routes for preparing 6-Chloro-1,7-naphthyridin-4-ol?

Methodological Answer: The synthesis typically involves hydrogenation and nitration steps. For example, 8-chloro-1,7-naphthyridin-4-ol (a structural analog) is synthesized via catalytic hydrogenation using 5% Pd/C under hydrogen gas at room temperature, yielding ~49% after purification by flash chromatography . Subsequent nitration with concentrated nitric acid in H₂SO₄ at 100°C introduces nitro groups (e.g., 73.7% yield for 3-nitro-1,7-naphthyridin-4-ol) . Adjusting reaction time, acid concentration, and temperature can adapt this protocol for 6-chloro derivatives.

Q. What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer: Key techniques include:

- Mass Spectrometry (ESI-API): To confirm molecular weight (e.g., [M+H]+=147.1 for intermediates) .

- ¹H NMR: To verify substituent positions and purity, as demonstrated in nitration product analysis .

- Chromatography (TLC/HPLC): For purity assessment during intermediate purification .

Advanced Research Questions

Q. How can nitration conditions be optimized to improve regioselectivity and yield in this compound derivatives?

Methodological Answer: Regioselectivity in nitration depends on reaction temperature, acid strength, and substrate pre-treatment. For example:

- Temperature Control: Nitration at 100°C in H₂SO₄ minimizes by-products, as shown in 3-nitro-1,7-naphthyridin-4-ol synthesis (73.7% yield) .

- Acid Selection: Mixed acid systems (e.g., HNO₃/H₂SO₄) enhance electrophilic substitution.

- Pre-functionalization: Introducing electron-withdrawing groups (e.g., chloro) directs nitration to specific positions .

Q. How should researchers address discrepancies in spectroscopic data during structure elucidation?

Methodological Answer:

- Cross-Validation: Combine ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to resolve ambiguities. For instance, confirms structure via ¹H NMR after synthesis .

- Computational Modeling: Predict NMR chemical shifts using DFT calculations to match experimental data.

- Alternative Derivatization: Synthesize analogs (e.g., methyl esters) to simplify spectral interpretation .

Q. What strategies reduce by-product formation during substitution reactions of this compound?

Methodological Answer:

- Catalyst Optimization: Use Pd/C or Pd(OAc)₂ for selective hydrogenation, minimizing over-reduction .

- Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility and reaction homogeneity, as seen in ethylation reactions .

- Stoichiometry Control: Maintain a 1:1 molar ratio of substrate to reagents (e.g., NaOAc) to prevent side reactions .

Q. What methodologies enable selective functionalization of this compound at specific positions?

Methodological Answer:

- Directed Metalation: Use directing groups (e.g., morpholino) to activate C-H bonds for halogenation or alkylation .

- Protecting Groups: Temporarily block reactive sites (e.g., hydroxyl groups) using silylation or acetylation before functionalization .

- Cross-Coupling Reactions: Suzuki-Miyaura or Buchwald-Hartwig couplings introduce aryl/alkyl groups at chloro-substituted positions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.